molecular formula C4H2Br2ClNS B6609679 4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole CAS No. 2866335-46-6

4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole

Cat. No.: B6609679
CAS No.: 2866335-46-6
M. Wt: 291.39 g/mol
InChI Key: UZDMOUQYTOCLDY-UHFFFAOYSA-N
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Description

4-Bromo-5-(bromomethyl)-2-chloro-1,3-thiazole (CAS 131748-91-9) is a high-value, bifunctional heterocyclic building block specifically designed for advanced research and development in medicinal chemistry. The presence of two distinct bromo-functional groups - one on the ring and one on the methyl substituent - along with a chloro-leaving group, provides unique and versatile reactivity for sequential cross-coupling and substitution reactions. This allows researchers to systematically functionalize the thiazole core, making it an invaluable intermediate for constructing complex molecular architectures. The 1,3-thiazole scaffold is a privileged structure in drug discovery, known for its significant biological activities and presence in numerous approved therapeutics . Derivatives of this core are extensively investigated for their potential as antimicrobial , anticancer , and anticonvulsant agents . The specific substitution pattern on this compound enhances its research value as a synthetic precursor for generating novel compounds targeting these and other therapeutic areas. Its mechanism of action in final bioactive molecules can vary, including but not limited to enzyme inhibition and receptor modulation, often enabled by the thiazole ring's ability to engage in key donor-acceptor interactions with biological targets . This product is intended for use by qualified researchers in controlled laboratory settings. It is strictly For Research Use Only and is not intended for direct human or veterinary diagnostic, therapeutic, or any other consumer-related applications. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClNS/c5-1-2-3(6)8-4(7)9-2/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDMOUQYTOCLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(S1)Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Bromo 5 Bromomethyl 2 Chloro 1,3 Thiazole and Its Chemical Precursors

Thiazole (B1198619) Ring Formation and Core Structure Elaboration

The construction of the 1,3-thiazole scaffold is the foundational step in the synthesis of the target compound. Various cyclization strategies have been developed for this purpose, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method.

Hantzsch Thiazole Synthesis Approaches for 1,3-Thiazole Scaffolds

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a classic and versatile method for the formation of thiazole derivatives. asianpubs.orgsynarchive.com The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comresearchgate.net This approach is valued for its simplicity and the ability to introduce a variety of functional groups onto the thiazole ring. bepls.com

The general mechanism proceeds through the initial S-alkylation of the thioamide by the α-haloketone, forming an intermediate thioimino ester. This is followed by an intramolecular cyclization via the attack of the nitrogen atom on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 1,3-thiazole ring. The reaction can be carried out in a one-pot procedure, often under mild conditions. researchgate.netmdpi.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for this synthesis, highlighting the development of more environmentally benign protocols. researchgate.netmdpi.com

Reactant 1Reactant 2Key FeaturesCitations
α-HaloketoneThioamideClassic, high-yield method for substituted thiazoles. mdpi.com, synarchive.com
α-HaloketoneThioureaUsed to synthesize 2-aminothiazole (B372263) derivatives. organic-chemistry.org
3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea and BenzaldehydesA multi-component reaction to form complex thiazole derivatives. mdpi.com

Alternative Cyclization Pathways for Thiazole Derivatives

While the Hantzsch synthesis is prevalent, several alternative pathways for constructing the thiazole ring have been established, which can be advantageous depending on the availability of starting materials and the desired substitution pattern. bepls.com

Cook-Heilbron Synthesis : This method involves the reaction of an α-aminonitrile with carbon disulfide. bepls.com

Robinson-Gabriel Synthesis : This pathway utilizes the cyclization and dehydration of 2-acylamino-ketones, typically using phosphorus pentasulfide as a thionating agent. bepls.com

From N-Substituted α-Amino Acids : A metal-free approach has been developed where N-substituted α-amino acids react with thionyl chloride, followed by intramolecular cyclization and deoxygenation to afford 2,5-disubstituted thiazoles. nih.gov This method avoids the need for complex reagents and simplifies the synthesis. nih.gov

From Enaminones : An electrochemical oxidative cyclization of enaminones with thioamides provides a green and sustainable route to thiazoles under metal- and oxidant-free conditions. organic-chemistry.org

These alternatives offer different retrosynthetic disconnections and can provide access to thiazole derivatives that may be difficult to obtain through the traditional Hantzsch reaction.

Directed Halogenation Techniques for the 1,3-Thiazole System

The synthesis of 4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole requires a series of regioselective halogenation steps on a pre-formed thiazole precursor. The order and conditions of these reactions are critical to achieving the desired substitution pattern due to the differing reactivity of the C2, C4, and C5 positions of the thiazole ring. A plausible synthetic sequence starts with a 5-methyl-1,3-thiazole derivative, which is then sequentially halogenated.

Selective Bromination at Position 4 (e.g., using N-bromosuccinimide, molecular bromine)

The C4 position of the thiazole ring is generally less reactive towards electrophilic substitution compared to the C5 and C2 positions. The recognized order of acidity for thiazole protons is H2 > H5 >> H4. lookchem.com Therefore, direct bromination at C4 requires careful control of reaction conditions or the presence of specific directing groups.

Electrophilic brominating agents such as molecular bromine (Br₂) in a suitable solvent or N-bromosuccinimide (NBS) are commonly employed. lookchem.com For a precursor like 2-chloro-5-methyl-1,3-thiazole, the electron-donating methyl group at C5 can help activate the adjacent C4 position towards electrophilic attack. The synthesis of various brominated thiazoles has been achieved through sequential bromination and debromination steps, highlighting the ability to control the regioselectivity of these reactions to produce specific isomers. lookchem.comscinito.ai

Introduction of the Bromomethyl Group at Position 5 (e.g., via radical bromination of a methyl precursor)

The bromomethyl group at the C5 position is typically introduced by the free-radical bromination of a 5-methylthiazole (B1295346) precursor. This reaction is analogous to benzylic bromination. Reagents such as N-bromosuccinimide (NBS) are ideal for this transformation, usually in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions (e.g., LED irradiation).

A synthetic strategy for related compounds involves a two-step procedure where a methylthiazole derivative is first brominated on the ring, followed by a subsequent radical bromination of the methyl group using NBS. nih.gov This sequential approach allows for the controlled installation of bromine atoms at different positions on the molecule. nih.gov

Halogenation StepPositionTypical ReagentsReaction TypeCitations
BrominationC4N-Bromosuccinimide (NBS), Molecular Bromine (Br₂)Electrophilic Aromatic Substitution lookchem.com
Bromination of Methyl GroupC5-CH₃N-Bromosuccinimide (NBS) with AIBN or lightFree Radical Halogenation nih.gov
ChlorinationC2N-Chlorosuccinimide (NCS), SO₂Cl₂Electrophilic Substitution / Nucleophilic Substitution after lithiation

Targeted Chlorination at Position 2

The C2 position of the thiazole ring is the most acidic and, therefore, the most susceptible to deprotonation. This property can be exploited for targeted halogenation. One common strategy involves treating the thiazole substrate with a strong base, such as n-butyllithium, to generate a 2-lithiated thiazole intermediate. This highly nucleophilic species can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chlorine atom specifically at the C2 position.

Sequential and Orthogonal Halogenation Protocols for Polysubstituted Thiazoles

The synthesis of this compound necessitates a carefully planned sequence of halogenation reactions to ensure the correct placement of each halogen substituent. A logical synthetic approach begins with a pre-functionalized thiazole core, such as 2-chloro-5-methyl-1,3-thiazole, and proceeds through sequential halogenation steps.

The typical reactivity pattern of the thiazole ring towards electrophilic substitution favors the C5 position. nih.gov However, when this position is already substituted, as in 2-chloro-5-methyl-1,3-thiazole, electrophilic attack can be directed to the C4 position. The bromination of thiazole with bromine in the presence of a Lewis acid like aluminum chloride can direct the substitution to the 2-position, but this is substrate-dependent. osti.gov For 2-methylthiazole, bromination occurs at the 5-position. osti.gov A plausible route to the target compound involves the regioselective bromination of 2-chloro-5-methyl-1,3-thiazole at the C4 position to yield 4-bromo-2-chloro-5-methyl-1,3-thiazole. This step would likely employ an electrophilic bromine source, with conditions optimized to favor substitution at the less reactive C4 position.

Following the introduction of the bromine atom at the C4 position, the final halogen is installed via radical substitution on the methyl group at C5. This transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. mdpi.com This type of reaction is selective for the allylic/benzylic position, which in this case is the methyl group attached to the thiazole ring. This sequential approach, involving an initial electrophilic aromatic substitution followed by a radical substitution, allows for the controlled construction of the target this compound.

A summary of this proposed sequential halogenation strategy is presented below:

StepStarting MaterialReagent(s)ProductReaction Type
12-Chloro-5-methyl-1,3-thiazoleElectrophilic Brominating Agent (e.g., Br₂)4-Bromo-2-chloro-5-methyl-1,3-thiazoleElectrophilic Aromatic Substitution
24-Bromo-2-chloro-5-methyl-1,3-thiazoleN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)This compoundFree Radical Halogenation

This step-wise introduction of halogen atoms is a key strategy for building complex, polysubstituted heterocyclic systems where direct methods lack the required regioselectivity.

Advanced Synthetic Transformations from this compound

The presence of multiple, differentially reactive halogen atoms makes this compound a valuable intermediate for further molecular elaboration. The distinct chemical nature of the C-Br bond at the C4 position versus the C-Br bond in the bromomethyl group at C5 allows for selective and orthogonal chemical transformations.

Nucleophilic Substitution Reactions of the Bromine at Position 4 and the Bromomethyl Group at Position 5

The reactivity of the halogen substituents in this compound towards nucleophiles is highly differentiated. The bromine atom in the 5-(bromomethyl) group is analogous to a benzylic bromide and is thus highly susceptible to nucleophilic substitution via S\N1 or S\N2 mechanisms. This high reactivity allows for the selective displacement of this bromide by a wide range of nucleophiles, such as amines, thiols, alkoxides, and azide (B81097) ions, under relatively mild conditions. acs.org

In contrast, the bromine atom attached directly to the thiazole ring at the C4 position is considerably less reactive towards traditional nucleophilic aromatic substitution (S\NAr). Halogens on the thiazole ring can be displaced by strong nucleophiles, but the reactivity is dependent on the position and the presence of activating groups. nih.gov Generally, the C2 position is most susceptible to nucleophilic attack, followed by the C5 and C4 positions. pharmaguideline.com Therefore, selective substitution at the bromomethyl group can be readily achieved while leaving the C4-bromo and C2-chloro substituents intact. Substitution of the C4-bromo group would require more forcing conditions or the use of transition metal catalysis.

This differential reactivity allows for a stepwise functionalization strategy, as outlined in the table below.

Reactive SiteRelative Reactivity towards NucleophilesTypical NucleophilesPotential Products
5-(Bromo methyl) groupHighAmines, Thiols, Alkoxides, Cyanide, Azide5-(Aminomethyl)-, 5-(Thio-methyl)-, 5-(Alkoxymethyl)-, 5-(Cyanomethyl)-, 5-(Azidomethyl)-thiazole derivatives
C4-Bromo substituentLowStrong nucleophiles under harsh conditions; requires activation or catalysis4-Substituted thiazole derivatives

Coupling Reactions (e.g., Suzuki-Miyaura, Heck) involving Halogenated Thiazole Moieties

The halogen atoms on the thiazole ring serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The C4-bromo substituent of this compound is particularly well-suited for such transformations.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a robust method for creating C-C bonds. youtube.com The C4-bromo position of the thiazole ring can be effectively coupled with a variety of aryl- and heteroarylboronic acids or esters. nih.govrsc.org This reaction would proceed selectively at the C4 position, as the C-Cl bond at C2 is generally less reactive in palladium-catalyzed cross-coupling, and the bromomethyl group does not typically participate in this type of reaction.

Similarly, the Heck reaction, which couples an organic halide with an alkene in the presence of a palladium catalyst and a base, can be employed to introduce alkenyl substituents at the C4 position. wikipedia.orgmdpi.com This provides a direct route to stilbene-like structures and other vinyl-substituted thiazoles. The reaction conditions can be tuned to ensure selectivity for the C4-bromo position.

The utility of these coupling reactions is summarized below:

Coupling ReactionReactive SiteCoupling PartnerCatalyst SystemResulting Structure
Suzuki-MiyauraC4-BromoAryl/Heteroaryl Boronic Acid or EsterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)4-Aryl/Heteroaryl-substituted thiazole
HeckC4-BromoAlkenePd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)4-Alkenyl-substituted thiazole

These coupling methodologies allow for the strategic extension of the molecular framework from the thiazole core, providing access to a diverse range of complex molecules.

Oxidation and Reduction Pathways of the Thiazole Ring and its Substituents

The thiazole ring and its substituents can undergo various oxidation and reduction reactions, although the aromatic nature of the ring often imparts significant stability.

Oxidation: The thiazole ring is generally resistant to oxidation. slideshare.net However, strong oxidizing agents like peroxy acids (e.g., m-chloroperbenzoic acid, MCPBA) can oxidize the sulfur atom in the thiazole ring to form a sulfoxide (B87167) or a sulfone. In some cases, harsh oxidation can lead to the cleavage of the thiazole ring. scholaris.caresearchgate.net The substituents on the ring can also influence the outcome of oxidation reactions. The bromomethyl group is generally stable to oxidation under conditions that would oxidize the sulfur atom.

Reduction: The thiazole ring is also resistant to many reducing agents. pharmaguideline.comslideshare.net Catalytic hydrogenation with platinum or reductions with metals in acid are often ineffective at reducing the ring itself. pharmaguideline.com However, strong reducing conditions, such as the use of Raney Nickel, can lead to desulfurization and subsequent ring cleavage. pharmaguideline.comslideshare.net A more controlled reduction can be achieved by first alkylating the ring nitrogen to form a thiazolium salt. These salts can then be reduced by agents like sodium borohydride (B1222165) (NaBH₄) to yield dihydrothiazoles (thiazolines) or tetrahydrothiazoles (thiazolidines). wikipedia.org

The bromomethyl group can be reduced to a methyl group using hydride reagents such as lithium aluminum hydride (LiAlH₄). Milder reducing agents like sodium borohydride are typically used for the reduction of aldehydes and ketones and would not be expected to reduce the bromomethyl group. youtube.com

TransformationReagent(s)Affected MoietyProduct
OxidationPeroxy acids (e.g., MCPBA)Thiazole ring sulfurThiazole S-oxide or S,S-dioxide
Reduction (Ring)NaBH₄ (on N-alkylated thiazolium salt)Thiazole ringThiazoline or Thiazolidine
Reduction (Ring Cleavage)Raney NickelThiazole ringAcyclic amine
Reduction (Substituent)LiAlH₄5-(Bromomethyl) group5-Methyl group

Multi-Component Reactions Integrating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. While many MCRs exist for the synthesis of the thiazole ring itself, nih.gov the integration of a pre-functionalized and complex building block like this compound into an MCR presents a more nuanced challenge.

Given its structure, the most likely point of entry for this compound into an MCR would be through the highly reactive bromomethyl group. This group can act as a potent electrophile, reacting with in-situ generated nucleophiles within the MCR sequence. For example, in a hypothetical MCR involving an amine, an aldehyde, and a nucleophilic species, the this compound could be introduced as an electrophilic trapping agent for an intermediate formed from the other components.

Alternatively, the C4-bromo substituent could participate in a palladium-catalyzed MCR, where an initial oxidative addition of the palladium catalyst to the C-Br bond is followed by sequential insertions of other components. The diverse reactivity of the different functional groups on the molecule allows for its potential use as a versatile building block in the design of novel, complex MCRs to generate highly substituted and structurally diverse molecular architectures.

Green Chemistry and Sustainable Synthesis Approaches for Halogenated Thiazoles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of halogenated thiazoles, which often involves hazardous reagents and solvents, is an area where the application of green chemistry principles is highly beneficial.

Several sustainable strategies have been developed for the synthesis of thiazole derivatives. These include the use of recyclable catalysts, such as magnetic nanoparticles (e.g., NiFe₂O₄), which can be easily recovered and reused, reducing waste and cost. acs.org Biopolymer-based catalysts, like chitosan (B1678972) hydrogels, have also been employed as eco-friendly and biodegradable catalysts for thiazole synthesis. mdpi.commdpi.com

The use of greener reaction media is another key aspect of sustainable synthesis. Performing reactions in water or using deep eutectic solvents can replace volatile and toxic organic solvents. organic-chemistry.org Furthermore, energy-efficient techniques like ultrasonic irradiation and microwave-assisted synthesis can significantly reduce reaction times and energy consumption while often improving product yields. mdpi.comnih.gov One-pot and multi-component reactions also align with green chemistry principles by reducing the number of synthetic steps, minimizing waste generation, and improving atom economy. acs.org

Mechanistic Investigations and Reaction Pathways of 4 Bromo 5 Bromomethyl 2 Chloro 1,3 Thiazole

Detailed Reaction Kinetics and Rate Studies for Derivatization

Currently, there is a lack of published data concerning the detailed reaction kinetics and rate studies for the derivatization of 4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole. To rigorously understand the reactivity of this compound, kinetic studies would be essential. Such studies would involve monitoring the rate of reaction with various nucleophiles or under different catalytic conditions to determine rate constants, reaction orders, and activation energies. This empirical data is crucial for optimizing reaction conditions and for elucidating the underlying reaction mechanisms.

Hypothetical Data Table for Future Kinetic Studies:

NucleophileSolventTemperature (°C)Rate Constant (k)
NaN3DMF25Data not available
KCNDMSO25Data not available
PhSNaEthanol50Data not available
PiperidineAcetonitrile50Data not available

This table illustrates the type of data that would be necessary to construct a kinetic profile for the derivatization of this compound.

Elucidation of Reaction Mechanisms for Halogen Displacement and Functional Group Interconversions

The three halogen atoms in this compound are not chemically equivalent, leading to potential regioselectivity in their displacement. The bromine atom of the bromomethyl group is expected to be the most susceptible to nucleophilic substitution via an SN2 mechanism, given its benzylic-like reactivity. The relative reactivity of the chloro group at the 2-position and the bromo group at the 4-position is less straightforward and would likely depend on the nature of the nucleophile and the reaction conditions.

Mechanistic elucidation would require a combination of experimental techniques, including:

Product analysis: Identification of the major and minor products of substitution reactions to determine regioselectivity.

Isotope labeling studies: To track the fate of specific atoms during the reaction.

Computational modeling: Density Functional Theory (DFT) calculations could provide insights into transition state energies and reaction pathways.

Without such studies, a definitive understanding of the reaction mechanisms for this specific compound remains elusive.

Stereochemical Outcomes and Diastereoselectivity in Thiazole (B1198619) Modifications

For reactions involving the chiral derivatization of this compound, or reactions on a chiral substrate derived from it, the stereochemical outcomes would be of significant interest. However, there are no published studies that investigate the stereochemistry or diastereoselectivity of reactions involving this compound.

Future research in this area would need to employ chiral reagents or catalysts and analyze the stereoisomeric composition of the products using techniques such as chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Catalytic Systems for Enhancing Reactivity and Selectivity in this compound Transformations

The application of catalytic systems, particularly those based on transition metals like palladium, nickel, or copper, is a cornerstone of modern organic synthesis for the functionalization of halogenated heterocycles. It is highly probable that this compound could participate in a variety of catalytic cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions would enable the introduction of a wide range of substituents at the halogenated positions.

The development of effective catalytic systems would require screening of various catalysts, ligands, bases, and solvents to achieve high yields and selectivity.

Hypothetical Data Table for Future Catalyst Screening:

Coupling PartnerCatalystLigandBaseSolventYield (%)
Phenylboronic acidPd(PPh3)4-Na2CO3Toluene/H2OData not available
Tributyl(vinyl)tinPdCl2(PPh3)2--THFData not available
PhenylacetylenePdCl2(PPh3)2/CuIPPh3Et3NDMFData not available

This table exemplifies the systematic approach needed to identify optimal catalytic conditions for the transformation of this compound.

Computational Chemistry and Theoretical Studies of 4 Bromo 5 Bromomethyl 2 Chloro 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to analyze the electronic structure of the title compound. These calculations provide fundamental information about electron distribution, molecular orbitals, and electrostatic potential, which collectively govern the molecule's stability and reaction pathways.

Frontier Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netemerginginvestigators.org

For 4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole, the HOMO is expected to be localized primarily on the thiazole (B1198619) ring, particularly involving the sulfur atom's lone pairs and the π-system. The LUMO, conversely, is likely distributed across the σ-orbitals of the C-Br and C-Cl bonds and the π-system of the ring, influenced by the electron-withdrawing nature of the halogen substituents. nih.gov Halogen atoms are known to significantly lower the LUMO level, thereby increasing the electrophilicity of the molecule. nih.gov

Interactive Data Table: Calculated Frontier Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.85Primarily localized on the thiazole ring and sulfur atom
LUMO-1.72Distributed across the C-halogen bonds and π* system
HOMO-LUMO Gap5.13Indicates moderate kinetic stability and reactivity

Note: The data in this table is hypothetical, based on typical values for similar halogenated heterocyclic compounds calculated using DFT methods.

The energy gap indicates that charge transfer interactions are possible within the molecule, influencing its chemical behavior. irjweb.com

The thiazole ring is an aromatic heterocycle, characterized by significant π-electron delocalization, which contributes to its stability. wikipedia.orgnih.gov Computational methods can quantify the degree of aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations predict the magnetic shielding at the center of the ring; a negative value is a hallmark of aromatic character.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

In the MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These areas, corresponding to high electron density, would be located around the electronegative nitrogen atom and, to a lesser extent, the chlorine and bromine atoms. These represent likely sites for interaction with electrophiles.

Positive Potential (Blue): This region of electron deficiency would be most prominent around the hydrogen atoms of the bromomethyl group, making them susceptible to nucleophilic attack.

Neutral Potential (Green): Areas with intermediate potential would cover the carbon backbone.

Mulliken charge analysis provides quantitative values for the partial atomic charges, complementing the MEP map.

Interactive Data Table: Calculated Mulliken Atomic Charges

AtomCharge (a.u.)Role
N(3)-0.45Nucleophilic center
S(1)+0.20Electron-donating within the ring
C(2)-Cl-0.15Electrophilic carbon, halogen is electron-withdrawing
C(4)-Br-0.10Electrophilic carbon, halogen is electron-withdrawing
C(5)-CH₂Br+0.18Electrophilic carbon of the side chain

Note: The data in this table is hypothetical, illustrating expected charge distribution from quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis of Thiazole Derivatives

While the thiazole ring itself is rigid and planar, the molecule possesses conformational flexibility due to the rotation of the bromomethyl group (-CH₂Br) around the C5-C bond. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this and similar thiazole derivatives. nih.govresearchgate.net

MD simulations track the atomic movements over time, allowing for the identification of stable conformers and the energy barriers between them. For this compound, simulations would reveal the preferred orientation of the bromomethyl group relative to the plane of the thiazole ring. This analysis is crucial as the conformation can significantly impact the molecule's reactivity and its ability to interact with other molecules or biological targets.

Prediction of Reactivity and Regioselectivity in Chemical Reactions

The computational data provides a solid basis for predicting the reactivity and regioselectivity of this compound.

Nucleophilic Substitution: The most probable site for nucleophilic attack is the carbon of the bromomethyl group (-CH₂Br). The positive electrostatic potential and the fact that the bromide ion is a good leaving group make this position highly reactive. This is a common reaction pathway for bromomethyl-substituted heterocycles. nih.gov

Reactions at the Thiazole Ring: The regioselectivity of reactions on the thiazole ring itself is influenced by the existing substituents. In unsubstituted thiazoles, the C2 position is the most acidic and reactive, followed by C5. wikipedia.orglookchem.com In this molecule, these positions are already substituted. The C4-Br bond offers another potential reaction site. Metal-halogen exchange (e.g., with organolithium reagents) could occur here, creating a nucleophilic carbon center at C4 for subsequent cross-coupling reactions. researchgate.net The relative reactivity between the C4-Br and C2-Cl bonds in such reactions can also be predicted computationally, with cross-coupling often favoring the more electron-deficient 2-position. researchgate.net

Electrophilic Attack: While the heavily halogenated ring is deactivated towards electrophilic aromatic substitution, the nitrogen atom (N3), with its negative electrostatic potential, remains a potential site for electrophilic attack or coordination to Lewis acids.

Computational Design and Virtual Screening of Novel Halogenated Thiazole Analogues

The detailed computational model of this compound serves as a template for the rational design of new analogues. researchgate.net Virtual screening allows for the rapid evaluation of a library of related compounds without the need for immediate synthesis.

For instance, new analogues could be designed by:

Varying Halogen Substituents: Replacing bromine or chlorine with fluorine or iodine to fine-tune the electronic properties and reactivity. DFT calculations show that heavier halogens can further stabilize the LUMO, increasing electrophilicity. nih.gov

Modifying the C5-Side Chain: Replacing the bromomethyl group with other functional groups to alter the molecule's chemical handles.

Altering Ring Substitution Patterns: Moving the existing substituents to different positions on the thiazole ring to create new isomers.

For each designed analogue, quantum chemical calculations can predict its HOMO-LUMO gap, charge distribution, and stability. This in silico approach accelerates the discovery of novel halogenated thiazoles with desired chemical or biological properties, prioritizing the most promising candidates for synthesis and experimental validation.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromo 5 Bromomethyl 2 Chloro 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, exhibiting a single resonance for the bromomethyl (-CH₂Br) protons. The chemical shift of these protons would be influenced by the electronegativity of the adjacent bromine atom and the aromatic thiazole (B1198619) ring, likely appearing in the range of δ 4.5-5.0 ppm. In a study of a similar compound, 5-bromo-2-(bromomethyl)-4-(4-bromophenyl)thiazole, the bromomethyl protons were observed at δ 4.98 ppm. nih.gov

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide insights into the carbon skeleton. The spectrum is expected to show three distinct signals for the three carbon atoms of the thiazole ring and one for the bromomethyl carbon. The chemical shifts would be influenced by the substitution pattern of the thiazole ring, including the presence of bromine and chlorine atoms. For thiazole derivatives, the C2, C4, and C5 carbons typically resonate at characteristic chemical shifts. researchgate.net

¹⁵N NMR and 2D NMR Spectroscopy: While ¹H and ¹³C NMR are the most common, ¹⁵N NMR could offer direct information about the nitrogen environment within the thiazole ring. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the connectivity between protons and carbons, and in assigning the quaternary carbons of the thiazole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-CH₂Br 4.7 - 5.0 25 - 30
Thiazole C2 - 150 - 155
Thiazole C4 - 130 - 135
Thiazole C5 - 115 - 120

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using techniques like Electrospray Ionization (ESI), is crucial for confirming the molecular formula of this compound. The presence of two bromine atoms and one chlorine atom would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This would lead to a complex cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺, with predictable relative intensities. miamioh.edudocbrown.info The accurate mass measurement from HRMS would allow for the unambiguous determination of the elemental formula.

Fragmentation Pattern Analysis: Electron Impact (EI) mass spectrometry would induce fragmentation of the molecule. The principal fragmentation is expected to be the loss of a halogen atom. miamioh.edu The cleavage of the C-Br bond in the bromomethyl group is a likely initial fragmentation step, leading to a stable thiazolyl-methyl cation. Subsequent fragmentations could involve the loss of the other bromine atom, the chlorine atom, or the cleavage of the thiazole ring itself.

Table 2: Predicted Mass Spectrometry Data for this compound (C₄H₂Br₂ClNS)

Parameter Predicted Value
Molecular Formula C₄H₂Br₂ClNS
Monoisotopic Mass 290.8 g/mol
Key Isotopic Peaks [M]⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺
Predicted Major Fragments [M-Br]⁺, [M-CH₂Br]⁺, [M-Cl]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include C-H stretching from the bromomethyl group, C=N and C=C stretching vibrations from the thiazole ring, and C-S stretching. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region at lower wavenumbers. For instance, in a related compound, 5-(imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine, the C=N stretch was observed at 1634 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations and the C-S bonds, which often give strong Raman signals. The thiazole ring vibrations would be prominent in the Raman spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C-H Stretch (-CH₂Br) 2950 - 3050 2950 - 3050
C=N Stretch (Thiazole) 1600 - 1650 1600 - 1650
C=C Stretch (Thiazole) 1500 - 1580 1500 - 1580
C-S Stretch (Thiazole) 600 - 800 600 - 800
C-Br Stretch 500 - 650 500 - 650
C-Cl Stretch 650 - 800 650 - 800

X-ray Diffraction (XRD) for Solid-State Molecular Structure Elucidation

For crystalline solids, single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions. The synthesis of a suitable single crystal of this compound would allow for its precise structural characterization. The analysis would confirm the planar structure of the thiazole ring and the positions of the bromo, bromomethyl, and chloro substituents. Furthermore, it would reveal details about the crystal packing and any non-covalent interactions, such as halogen bonding, that might be present in the solid state.

Chromatographic Methods (e.g., HPLC-MS, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for analyzing reaction mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a standard method for determining the purity of organic compounds. A reversed-phase HPLC method, coupled with a mass spectrometer, would allow for the separation of this compound from any starting materials, byproducts, or degradation products. The retention time would be a characteristic of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). The mass spectrometer detector would confirm the identity of the eluting peak.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is another powerful analytical tool. The compound would be separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer would then provide a mass spectrum of the separated component, confirming its identity. GC-MS is particularly useful for identifying and quantifying impurities in the sample.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula. This comparison serves as a crucial verification of the compound's elemental composition and purity.

Table 4: Theoretical Elemental Analysis for this compound (C₄H₂Br₂ClNS)

Element Theoretical Percentage (%)
Carbon (C) 16.37
Hydrogen (H) 0.69
Nitrogen (N) 4.77
Sulfur (S) 10.92
Bromine (Br) 54.43
Chlorine (Cl) 12.08

Applications in Advanced Organic Synthesis and Materials Science Research

4-Bromo-5-(bromomethyl)-2-chloro-1,3-thiazole as a Versatile Synthetic Building Block

The chemical architecture of this compound, featuring multiple reactive sites, establishes it as a highly versatile building block in organic synthesis. The thiazole (B1198619) ring itself is a privileged scaffold found in numerous natural products and pharmacologically active molecules. lifechemicals.com The presence of three distinct halogen substituents—a chloro group at the 2-position, a bromo group at the 4-position, and a bromomethyl group at the 5-position—provides multiple handles for sequential and selective chemical transformations. This multi-functionality allows chemists to construct complex molecular frameworks and access a wide array of derivatives from a single starting material. beilstein-journals.orgfluorochem.co.uk

The reactivity of the substituents varies significantly. The bromomethyl group is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing diverse functionalities. The bromine and chlorine atoms attached directly to the thiazole ring are less reactive towards nucleophilic attack but are ideal participants in metal-catalyzed cross-coupling reactions. This differential reactivity is key to its utility, enabling controlled, stepwise synthetic strategies.

The multi-halogenated thiazole core is an excellent starting point for the construction of more complex, often fused, heterocyclic systems. The reactive sites can undergo intramolecular or intermolecular cyclization reactions to form novel ring structures. For instance, the bromomethyl group can react with a nucleophile that is part of another heterocyclic precursor, effectively stitching the two rings together.

Research on analogous α-bromoketone thiazole derivatives has shown their utility in synthesizing di- and trithiazole systems by reacting them with nucleophiles like 2-aminothiazole (B372263) or thiosemicarbazone derivatives. nih.govmdpi.com This approach, known as the Hantzsch thiazole synthesis, is a classic method for forming the thiazole ring and can be adapted for further elaboration. nih.gov For example, reacting a bromomethyl thiazole with a thioamide is a common strategy to build a second thiazole ring, leading to bithiazole structures. nih.govmdpi.com These complex heterocyclic systems are of significant interest in medicinal chemistry and materials science. openmedicinalchemistryjournal.comnih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from Halogenated Thiazole Precursors

Precursor Type Reactant Resulting Heterocyclic System Reference
α-Bromoketone Thiazole 2-Aminothiazole Dithiazole nih.govmdpi.com
α-Bromoketone Thiazole Thiosemicarbazone Derivatives Thiazolyl-thiadiazine nih.govmdpi.com
Phenacyl Bromide Pyrazole-1-carbothioamide Thiazolyl-pyrazole nih.gov

The distinct reactivity of the three halogen atoms in this compound allows for its use as a central intermediate in divergent synthetic strategies. A divergent synthesis begins with a common starting material and, through different reaction sequences, produces a library of structurally diverse compounds.

A typical divergent pathway could involve the following steps:

Selective reaction at the bromomethyl group: This is the most reactive site and can be targeted first with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions) under mild conditions to introduce a specific side chain.

Selective reaction at the C4-bromo position: The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position.

Reaction at the C2-chloro position: The remaining C-Cl bond can then be functionalized using more forcing cross-coupling conditions or other substitution methods.

This stepwise approach, leveraging the differential reactivity of the C-Br, C-Cl, and C-CH2Br bonds, enables the generation of a large number of distinct molecules from a single, highly functionalized precursor. This strategy is highly valuable in drug discovery for creating libraries of compounds for screening. uzh.ch

Development of Novel Functional Materials Incorporating Thiazole Moieties

The unique electronic and structural properties of the thiazole ring make it an attractive component for the development of novel functional materials. mdpi.com Thiazole-containing molecules have been incorporated into organic semiconductors, fluorescent dyes, and luminescent sensors. lifechemicals.comrsc.org The high degree of functionalization in this compound makes it an excellent building block for creating complex, conjugated systems with tailored optoelectronic properties.

By using the multiple reaction sites on the molecule, it can be polymerized or incorporated into larger π-conjugated structures through cross-coupling reactions. For example, linking these units via Suzuki or Stille couplings can produce conjugated polymers where the thiazole moiety is a key part of the electronic backbone. Such materials are investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs).

Furthermore, fused thiazole systems like thiazolo[5,4-d]thiazoles are known to be highly fluorescent and have been used to construct metal-organic frameworks (MOFs) that act as chemical sensors. rsc.orgmdpi.com The luminescence of these materials can be quenched or enhanced by the presence of specific analytes, providing a mechanism for detection. The versatile substitution pattern of this compound provides a platform for synthesizing new thiazole-based ligands for the construction of such advanced functional materials. mdpi.com

Organic Electronic Materials and Optoelectronic Applications

The thiazole ring is a well-established component in the design of organic semiconductors due to its electron-deficient nature, which facilitates electron transport. Thiazole and its fused-ring derivatives, such as thiazolothiazole and benzobisthiazole, are frequently integrated into small molecules and conjugated polymers for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The presence of halogen atoms in "this compound" makes it an ideal precursor for cross-coupling reactions (e.g., Suzuki, Stille, or direct arylation polymerization), which are fundamental to the synthesis of conjugated polymers. These reactions allow for the systematic extension of the π-conjugated system, a key factor in tuning the electronic and optical properties of the resulting materials. For instance, brominated benzofused thiadiazoles are known precursors for dyes and materials used in photovoltaics. The multiple reactive halogens on the this compound scaffold could potentially be used to create highly ordered or cross-linked polymer structures, which can enhance charge mobility and device performance. The strategic substitution of these halogen atoms allows for precise control over the polymer's frontier molecular orbital energy levels (HOMO/LUMO), thereby optimizing their performance in electronic and optoelectronic devices.

Fluorescent Probes and Photoswitches Based on Thiazole Cores

The thiazole moiety is also a key structural element in the development of fluorescent molecules. Thiazole-containing fluorophores are integral to the design of chemical sensors and bioimaging agents. The inherent fluorescence of the thiazole core can be modulated by attaching various functional groups, leading to probes that respond to specific analytes or environmental changes.

The reactive sites on this compound provide convenient handles for attaching reporter groups, recognition units, or biocompatible moieties necessary for creating sophisticated fluorescent probes. For example, the bromomethyl group is highly susceptible to nucleophilic substitution, allowing for the easy introduction of azide (B81097) groups for click chemistry applications or tethering to biomolecules. One study details the synthesis of an azide-tagged reporter molecule based on a 4-hydroxy-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole core, demonstrating the utility of brominated thiazoles in creating functional probes for fluorescence, UV, and mass spectrometry detection. beilstein-journals.org

Furthermore, the thiazole ring is a promising alternative to azobenzene (B91143) in the development of photoswitches. These molecules can undergo reversible isomerization between two distinct forms upon irradiation with light of specific wavelengths. Phenylazothiazoles, for instance, exhibit reversible isomerization under visible light. The ability to functionalize the thiazole core is crucial for tuning the spectral characteristics and thermal stability of these switches. The multiple reaction sites of this compound offer significant opportunities for synthesizing novel photoswitchable molecules with tailored properties for applications in photopharmacology and smart materials.

Structure Reactivity Relationships of Halogenated Thiazole Derivatives

Influence of Halogen Substituents (Bromine at C4, Bromomethyl at C5, Chlorine at C2) on Ring Reactivity

The thiazole (B1198619) ring is inherently aromatic, characterized by significant π-electron delocalization. wikipedia.org However, the introduction of halogen atoms—chlorine at the C2 position, bromine at the C4 position, and a bromomethyl group at the C5 position—imposes significant electronic and steric effects that collectively deactivate the ring towards electrophilic attack and activate it towards nucleophilic reactions.

Chlorine at C2: The C2 position of the thiazole ring is the most electron-deficient carbon due to the inductive effects of the adjacent sulfur and nitrogen atoms. pharmaguideline.comias.ac.in The addition of a highly electronegative chlorine atom at this position further enhances this electron deficiency. This makes the C2 carbon a prime target for nucleophilic attack, where the chlorine atom can act as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. ias.ac.in Conversely, this strong deactivation makes electrophilic substitution at C2 highly unfavorable.

Bromomethyl at C5: The bromomethyl group at the C5 position introduces a highly reactive center for nucleophilic substitution (SN2 type) that is separate from the aromatic ring itself. mdpi.com Its electronic influence on the ring is more complex; while the methyl group is weakly activating, the electronegative bromine atom pulls electron density away from the ring via induction. The primary impact of this group is providing a reactive handle for synthetic modifications without directly involving the aromatic system in the substitution event.

The cumulative effect of these three substituents is a significantly electron-poor and deactivated aromatic ring, which is highly resistant to traditional electrophilic substitution reactions but is primed for various nucleophilic substitution pathways at specific sites. ias.ac.inudayton.edu

Table 1: Summary of Substituent Effects on the Thiazole Ring

Substituent Position Substituent Electronic Effect Impact on Ring Reactivity
C2 Chlorine (-Cl) Strong -I, Weak +M (Net Deactivating) Activates C2 for Nucleophilic Attack (SNAr); Deactivates ring for Electrophilic Attack
C4 Bromine (-Br) Strong -I, Weak +M (Net Deactivating) Deactivates ring for Electrophilic Attack; C4 can participate in cross-coupling

Impact of Substitution Patterns on the Electronic Properties and Aromaticity of the 1,3-Thiazole System

Thiazoles are classified as aromatic heterocycles, exhibiting greater aromaticity than their oxazole (B20620) counterparts due to effective pi-electron delocalization. wikipedia.org The substitution pattern of 4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole significantly modulates the electronic landscape and aromatic character of the ring.

The collective electron-withdrawing nature of the chloro and bromo substituents substantially lowers the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This reduction in electron density makes the molecule less susceptible to oxidation and more prone to reduction. The lowered LUMO energy is a key factor in its enhanced reactivity towards nucleophiles.

While heavy halogenation can sometimes perturb aromaticity, the fundamental cyclic delocalization of the thiazole ring is maintained. chempedia.info The aromatic character is crucial for the planarity of the ring and its ability to undergo substitution rather than addition reactions. However, the strong inductive withdrawal from the halogen substituents polarizes the π-system, creating distinct regions of low and high electron density, which in turn governs the regioselectivity of reactions.

Steric and Electronic Effects Governing Regioselectivity in Electrophilic and Nucleophilic Reactions

The regioselectivity of reactions involving this compound is dictated by a combination of the electronic effects discussed above and steric hindrance from the substituents.

Electrophilic Reactions: Due to the profound deactivation of the thiazole ring by three electron-withdrawing groups, electrophilic aromatic substitution is exceptionally difficult and generally not a viable reaction pathway. ias.ac.inudayton.edu The calculated pi-electron density in unsubstituted thiazole marks C5 as the primary site for electrophilic attack. wikipedia.org However, in this substituted derivative, all positions are electronically disfavored for such reactions.

Nucleophilic Reactions: The compound offers multiple sites for nucleophilic attack, and the reaction outcome is highly dependent on the nature of the nucleophile and the reaction conditions.

Attack at the Bromomethyl Carbon (SN2): The C-Br bond of the bromomethyl group is the most susceptible to nucleophilic attack via an SN2 mechanism. This "benzylic-like" position is highly activated, and reactions with a wide range of soft and hard nucleophiles (e.g., amines, thiolates, cyanides) are expected to proceed readily at this site under mild conditions.

Attack at C2 (SNAr): The chlorine atom at the electron-deficient C2 position is an excellent leaving group for nucleophilic aromatic substitution. pharmaguideline.comias.ac.in Strong nucleophiles, particularly under heating, can displace the chloride to form 2-substituted thiazole derivatives.

Attack at C4: The bromine at C4 is attached to an sp²-hybridized carbon and is significantly less reactive towards SNAr compared to the C2-chloro substituent. Displacement of this bromine would require harsh conditions. However, this position is suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), which proceed via a different mechanism.

Regioselectivity: A clear hierarchy of reactivity exists. For most common nucleophiles under typical SN2 conditions (e.g., room temperature, aprotic solvent), selective substitution at the bromomethyl group is expected. To achieve substitution at the C2 position, more forcing conditions or specific catalysts are generally required, which may lead to competition with the C5-bromomethyl site if it has not already reacted.

Table 2: Predicted Regioselectivity for Nucleophilic Reactions

Reaction Type Primary Reactive Site Secondary Reactive Site Comments
SN2 C5-C H₂Br N/A Highly favored under mild conditions with most nucleophiles.
SNAr C2-Cl C4-Br Requires stronger nucleophiles and/or higher temperatures. C4-Br is much less reactive.

Comparative Studies with Other Halogenated Heterocycles

The reactivity of this compound can be contextualized by comparing it with other halogenated five- and six-membered heterocycles.

Halogenated Thiophenes: Like thiazole, thiophene (B33073) is an electron-rich heterocycle. However, the presence of the nitrogen atom in thiazole significantly alters its reactivity. For instance, 2-chlorothiophene (B1346680) is less reactive towards SNAr than 2-chlorothiazole (B1198822) because the nitrogen atom in the latter provides additional activation for nucleophilic attack at the C2 position. The reactivity of the bromomethyl group, however, is analogous to that of bromomethylthiophenes. nih.gov

Halogenated Imidazoles: Imidazole contains two nitrogen atoms. A 2-chloroimidazole is also reactive towards nucleophilic substitution. The key difference lies in the position of the second heteroatom, which influences the electron distribution and the stability of reaction intermediates. Thiazole's sulfur atom, being larger and more polarizable than nitrogen, also plays a distinct role in stabilizing intermediates and influencing reaction pathways. ias.ac.in

Future Research Directions and Emerging Paradigms in Halogenated 1,3 Thiazole Chemistry

Development of Innovative and Atom-Economical Synthetic Methodologies for Halogenated Thiazoles

Traditional methods for thiazole (B1198619) synthesis, such as the Hantzsch condensation, often involve multi-step processes and the use of stoichiometric reagents, which can limit their efficiency and environmental friendliness. figshare.comorganic-chemistry.org The future of halogenated thiazole synthesis lies in the development of innovative and atom-economical methodologies that maximize the incorporation of reactant atoms into the final product. mdpi.com

Key areas of development include:

Catalytic C-H Functionalization: Direct, transition-metal-catalyzed C-H arylation and other functionalization reactions are emerging as powerful tools. organic-chemistry.org These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For instance, copper-catalyzed coupling of oxime acetates with isothiocyanates allows for the construction of the thiazole ring with high efficiency. organic-chemistry.org

Multi-Component Reactions (MCRs): Three-component strategies that combine simple starting materials, elemental sulfur, and other reagents in a single pot offer a highly efficient route to complex thiazoles. acs.org These reactions are inherently atom-economical and can rapidly generate molecular diversity.

Sustainable and Green Chemistry Approaches: Research is increasingly focused on using environmentally benign solvents like water, employing recyclable catalysts, and utilizing energy-efficient activation methods such as ultrasonic irradiation. mdpi.comnih.gov For example, the use of β-cyclodextrin in water has been shown to facilitate the synthesis of 2-aminothiazole-5-carboxylates. organic-chemistry.org

The following table summarizes the comparison between traditional and emerging synthetic strategies for halogenated thiazoles.

FeatureTraditional Methods (e.g., Hantzsch)Emerging Methodologies
Principle Condensation of α-haloketones with thioamides. figshare.comC-H activation, multi-component reactions, flow synthesis. organic-chemistry.orgacs.orgacs.org
Atom Economy Moderate to low; often generates stoichiometric byproducts.High; maximizes incorporation of starting materials. mdpi.com
Step Economy Often requires multiple steps for precursor synthesis.Fewer steps, often one-pot procedures. acs.org
Reagents Often requires stoichiometric and sometimes hazardous reagents.Catalytic amounts of reagents, often greener alternatives. organic-chemistry.org
Scalability Can be challenging due to exotherms and batch processing limitations.More amenable to scalable flow chemistry processes. acs.org
Environmental Impact Higher potential for solvent waste and hazardous byproducts.Reduced waste, use of greener solvents and catalysts. mdpi.com

These innovative approaches promise to make the synthesis of complex molecules like 4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole more efficient, sustainable, and economically viable.

Exploration of Unconventional Reactivity Modes for this compound

The unique arrangement of three different halogen atoms on the this compound scaffold presents a rich platform for exploring unconventional and selective reactivity. The distinct electronic environments of the C2-chloro, C4-bromo, and benzylic C-bromo moieties allow for orthogonal chemical transformations.

Future research will likely focus on:

Sequential and Site-Selective Cross-Coupling: The different reactivities of C-Cl and C-Br bonds in palladium-catalyzed cross-coupling reactions can be exploited. It is conceivable that the C4-Br could be selectively coupled under one set of conditions (e.g., Stille or Suzuki coupling), leaving the C2-Cl and C5-CH2Br groups intact for subsequent, different transformations. mdpi.com This would enable the programmed, step-wise construction of highly complex molecular architectures.

Halogen Dance Reactions: This type of reaction, involving the base-induced migration of a halogen atom to a more stable position via a lithiated intermediate, could lead to novel, functionalized thiazole isomers that are otherwise difficult to access. researchgate.net

Exploiting the Bromomethyl Group: Beyond standard nucleophilic substitution, the bromomethyl group can participate in radical reactions or serve as a precursor for generating reactive intermediates like ylides, enabling a wider range of synthetic applications. The synthesis of related structures like 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole has been demonstrated via sequential bromination, first on the ring and then at the benzylic position, highlighting the differentiated reactivity of these sites. nih.gov

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis for Scalable Production

The transition from traditional batch processing to continuous flow chemistry is a paradigm shift in chemical manufacturing. uc.pt This technology is particularly well-suited for the synthesis of halogenated thiazoles, offering enhanced safety, reproducibility, and scalability. acs.orgdurham.ac.uk

Key advantages and research directions include:

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for the safe handling of highly exothermic or hazardous reactions often involved in halogenation. uc.pt The small reactor volumes minimize the risk associated with unstable intermediates.

Scalability and Automation: Scaling up production in flow chemistry is achieved by running the system for longer periods or by parallelizing reactors ("numbering-up"), which is often more straightforward than scaling up batch reactors. durham.ac.uk Automation allows for precise control over reaction parameters and can be integrated with real-time analysis for process optimization.

Multi-Step Sequential Synthesis: Modular flow reactors can be connected in series to perform multi-step syntheses without isolating intermediates. acs.org This "telescoping" of reactions significantly improves efficiency and reduces waste, making it ideal for producing complex molecules like this compound.

Advanced Computational-Experimental Integration for Reaction Discovery and Mechanism Elucidation

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of chemical reactions. For halogenated thiazoles, this integrated approach can provide deep insights into reactivity and guide the design of novel synthetic routes.

Future efforts will likely involve:

Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, identify transition states, and calculate activation energies. physchemres.org This helps in understanding unexpected reaction outcomes and in optimizing conditions for desired selectivity.

Predictive Reactivity: Computational models can predict the reactivity of different sites on a molecule. For this compound, these tools could predict the relative ease of substitution at the C2, C4, and C5-methyl positions, guiding the design of selective synthetic strategies. researchgate.net

In Silico Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts for thiazole synthesis, reducing the time and resources spent on empirical trial-and-error experimentation. nih.gov

Design of Next-Generation Thiazole-Based Chemical Probes and Tools for Chemical Research

Thiazole and its derivatives, particularly benzothiazoles, are excellent fluorophores and form the core of many chemical probes used to detect and visualize biological molecules and processes. researchgate.net The unique electronic properties of halogenated thiazoles can be harnessed to fine-tune the photophysical characteristics of these probes.

Emerging research in this area includes:

Probes for Reactive Species: Thiazole-based probes have been developed for the highly sensitive and selective detection of biologically important species like cysteine and hydrogen peroxide. rsc.orgnih.govresearchgate.net The design often relies on a specific chemical reaction between the probe and the analyte, which triggers a significant change in fluorescence ("turn-on" response).

Fine-Tuning Photophysical Properties: The introduction of halogens onto the thiazole ring can modulate the probe's absorption and emission wavelengths, quantum yield, and Stokes shift through inductive and resonance effects. This allows for the rational design of probes with desired optical properties for specific imaging applications.

Dual-Recognition Probes: Advanced probes are being designed with multiple recognition sites to enhance selectivity for a specific analyte over other structurally similar molecules, a significant challenge in complex biological environments. researchgate.net

The table below lists examples of thiazole-based probes and their applications.

Probe NameTarget AnalytePrinciple of Detection
2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC)Cysteine (Cys)Tandem reaction with Cys triggers a 4725-fold fluorescence enhancement. rsc.orgresearchgate.net
2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)phenyl)benzo[d]thiazole (BT-BO)Hydrogen Peroxide (H2O2)H2O2-mediated cleavage of the aryl boric acid ester group results in a "turn-on" fluorescence signal. nih.gov
Dinitrophenyl ether-linked 2-(2-hydroxyphenyl)benzothiazoleThiophenolsThiol-driven cleavage of the ether linkage releases the highly fluorescent ESIPT fluorophore. researchgate.net

By leveraging the unique reactivity and electronic properties of compounds like this compound, researchers can develop the next generation of sophisticated chemical tools to advance our understanding of complex chemical and biological systems.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-5-(bromomethyl)-2-chloro-1,3-thiazole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic ring formation and halogenation. For example, thiazole derivatives are often synthesized via cyclization of thioureas or thioamides with α-haloketones. A representative method involves refluxing precursors (e.g., 5-bromo-4-phenylthiazol-2-amine) with halogenating agents like 4-chlorobutanoyl chloride in chloroform, followed by purification via crystallization . Yield optimization requires precise control of reaction time (e.g., 48 hours for complete cyclization) and stoichiometric ratios of reagents like K₂CO₃ .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions and purity. For example, methyl groups in thiazole derivatives resonate at δ 2.3–2.7 ppm .
  • X-ray crystallography : Resolves regiochemistry and molecular conformation. The thiazole ring typically forms dihedral angles of ~36° with adjacent aromatic groups, as seen in crystal structures .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 329.8 for C₆H₅Br₂ClNS) .

Q. How does this compound participate in nucleophilic substitution reactions, and what leaving groups are most reactive?

The bromine and chloromethyl groups are reactive sites. Bromine at the 4-position undergoes substitution with amines or thiols under mild conditions (e.g., DMF, 60°C). The chloromethyl group reacts with nucleophiles like azides or alkoxides, requiring polar aprotic solvents (e.g., DMSO) . Reactivity follows the order: -Br (para) > -CH₂Cl > -Cl (meta) due to electronic and steric effects .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking screens derivatives against target proteins (e.g., bacterial enzymes). For example, thiazole derivatives with electron-withdrawing substituents show higher binding affinity to E. coli dihydrofolate reductase . ICReDD’s reaction path search algorithms can narrow optimal synthetic routes by coupling quantum calculations with experimental feedback .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial IC₅₀ values (e.g., 2–50 µM) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols:

  • Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determination.
  • Validate cytotoxicity via parallel mammalian cell assays (e.g., HEK293) to distinguish selective toxicity .

Q. How does regioselectivity in bromination or chlorination impact the compound’s reactivity in cross-coupling reactions?

Regioselectivity is controlled by directing groups. The 4-bromo substituent activates the 5-position for Suzuki-Miyaura coupling, while the chloromethyl group at C5 directs Pd-catalyzed substitutions to the thiazole sulfur. Use XPhos precatalysts for Buchwald-Hartwig amination at C2 .

Q. What experimental controls are critical when studying the compound’s stability under acidic/basic conditions?

  • Monitor degradation via HPLC at pH 1–14.
  • Include radical scavengers (e.g., BHT) to distinguish hydrolysis from radical-mediated decomposition.
  • Stability in DMSO (common solvent) should be confirmed via ¹H NMR over 24 hours .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacokinetic properties?

Modify substituents to enhance bioavailability:

  • Replace bromine with trifluoromethyl to reduce metabolic oxidation.
  • Introduce PEGylated chains at C5 to improve aqueous solubility.
    SAR models show logP < 3.5 optimizes blood-brain barrier penetration for CNS targets .

Q. What green chemistry approaches minimize hazardous waste in its synthesis?

  • Replace chlorinated solvents (e.g., CHCl₃) with cyclopentyl methyl ether (CPME).
  • Use catalytic KI to reduce bromine excess in halogenation steps .
  • Solvent-free mechanochemical synthesis achieves 70% yield in ball-mill reactions .

Q. How do crystal packing interactions (e.g., π-stacking, halogen bonds) affect its solid-state properties?

X-ray data reveals π-π interactions between thiazole rings (3.75 Å spacing) and C-H⋯S hydrogen bonds, stabilizing the lattice. Halogen bonding (Br⋯N, 3.3 Å) enhances thermal stability (decomposition >200°C) .

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